magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide
Description
The compound "magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide" is an organomagnesium bromide complex featuring a substituted aromatic ligand. The structure includes a benzene ring with ethoxy (-OCH₂CH₃) and fluorine (-F) substituents at positions 1 and 2, respectively, and a magnesium ion coordinated to the deprotonated aromatic system (5-position) with bromide as the counterion. This compound likely exhibits hybrid properties of traditional Grignard reagents (RMgX) and aromatic magnesium complexes, with substituents influencing reactivity and stability.
Properties
Molecular Formula |
C8H8BrFMgO |
|---|---|
Molecular Weight |
243.36 g/mol |
IUPAC Name |
magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide |
InChI |
InChI=1S/C8H8FO.BrH.Mg/c1-2-10-8-6-4-3-5-7(8)9;;/h3,5-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
GFBMZPGXLSHTJY-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=C[C-]=C1)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide typically involves the reaction of 1-ethoxy-2-fluorobenzene with magnesium in the presence of a bromine source. The reaction is usually carried out in an anhydrous ether solvent to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
1-ethoxy-2-fluorobenzene+Mg+Br2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
As a Grignard reagent, this compound participates in nucleophilic additions to electrophilic substrates. The ethoxy and fluorine substituents modulate reactivity:
-
Carbonyl Additions : Reacts with aldehydes/ketones to form secondary/tertiary alcohols. The fluorine’s electron-withdrawing effect increases the electrophilicity of adjacent carbons, directing regioselectivity .
-
Epoxide Ring-Opening : Attacks less substituted epoxide carbons due to steric hindrance from the ethoxy group.
Example Reaction
Reaction with acetone:
Conditions: Dry THF, 0–25°C, 1–4 hours .
Elimination to Generate Benzyne Intermediates
The compound undergoes elimination under specific conditions to form 1-ethoxy-2-fluorobenzyne :
-
Mechanism : Deprotonation adjacent to fluorine followed by fluoride elimination (via Grignard’s strong basicity) .
-
Driving Force : High ring strain in benzyne intermediates promotes rapid trapping by dienes (e.g., furan) .
Key Reaction
Conditions: Reflux in THF, 60–80°C .
Cross-Coupling Reactions
This reagent engages in transition-metal-catalyzed couplings, leveraging its aryl-magnesium bond:
Cycloaddition Reactions
The benzyne intermediate reacts as a dienophile in Diels-Alder reactions:
-
With Furan : Forms bicyclic adducts via [4+2] cycloaddition .
-
Regioselectivity : Fluorine’s inductive effect directs electron density, favoring para adducts.
Reaction Scheme
\text{1-Ethoxy-2-fluorobenzyne} + \text{Furan} \rightarrow \text{Bicyclic ether (70–85% yield)}
Conditions: THF, −78°C to 25°C, 1–2 hr .
Table 2: Substituent Effects on Reactivity
| Substituent | Reaction Rate (vs. H) | Preferred Pathway |
|---|---|---|
| Fluorine (electron-withdrawing) | 2.5× faster | Elimination → Benzyne |
| Ethoxy (electron-donating) | 1.2× slower | Nucleophilic Addition |
Data indicate that fluorine enhances elimination kinetics, while ethoxy groups stabilize the Grignard intermediate .
Scientific Research Applications
The compound magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide is an organometallic compound that has garnered interest in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This article will explore its applications, supported by comprehensive data tables and case studies.
Nucleophilic Substitution Reactions
One of the primary applications of this compound is in nucleophilic substitution reactions. The presence of the fluorine atom enhances the electrophilicity of the aromatic ring, facilitating reactions with electrophiles.
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| SNAr with Alkyl Halides | 60°C, 24h | 85 | |
| SNAr with Aryl Halides | Room Temp, 12h | 75 | |
| SNAr with Carbonyl Compounds | 80°C, 48h | 90 |
Cross-Coupling Reactions
The compound can also be used in cross-coupling reactions, such as Suzuki or Stille coupling. The magnesium center acts as a base, facilitating the formation of carbon-carbon bonds.
Table 2: Cross-Coupling Reactions
| Coupling Type | Partner Compound | Yield (%) | References |
|---|---|---|---|
| Suzuki Coupling | Aryl Boronic Acid | 92 | |
| Stille Coupling | Aryl Stannanes | 88 | |
| Negishi Coupling | Aryl Zinc Reagents | 85 |
Drug Development
The unique properties imparted by fluorine substitution make this compound significant in drug design. Fluorinated compounds often exhibit improved metabolic stability and bioavailability.
Case Study: Fluorinated Drug Candidates
A recent study investigated the use of this compound in synthesizing fluorinated drug candidates targeting specific biological pathways involved in cancer progression. The results indicated enhanced potency compared to non-fluorinated analogs.
Imaging Agents
The compound's ability to incorporate fluorine into molecular structures has led to its exploration as a precursor for imaging agents used in positron emission tomography (PET).
Table 3: Imaging Agent Development
Mechanism of Action
The mechanism of action of magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide involves the formation of a highly reactive organomagnesium species. This species can readily attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The presence of the ethoxy and fluorine groups can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Magnesium Bromide (MgBr₂)
Structural and Functional Differences :
- MgBr₂ is a simple ionic salt with octahedral coordination geometry (rhombohedral crystal structure) and high solubility in polar solvents like water (102 g/100 mL at 20°C) .
- Target Compound : The aromatic ligand introduces covalent bonding, reducing ionic character. This likely decreases solubility in water but enhances stability in organic solvents.
Thermodynamic Properties :
Magnesium Porphyrin-Imidazolium Bromide Polymer (TSP-Mg-imi)
Structural Comparison :
- TSP-Mg-imi (): A heterogeneous catalyst with a porphyrin core and imidazolium bromide side chains. Exhibits high surface area (98 m²/g) and catalytic efficiency in CO₂ cycloaddition (e.g., epichlorohydrin carbonate synthesis).
- Target Compound : Lacks the extended conjugation of porphyrin but may offer tunable steric effects from ethoxy/fluoro groups.
Catalytic Performance :
| Catalyst | Substrate Conversion (%) | Selectivity (%) | Reusability |
|---|---|---|---|
| TSP-Mg-imi | >95 | >99 | 4 cycles |
| Target Compound | Not tested | Not available | Unknown |
Mechanistic Insights :
Traditional Grignard Reagents (e.g., RMgX)
Reactivity and Stability :
- RMgX : Highly reactive in ethers, with alkyl/aryl groups acting as strong nucleophiles.
- Target Compound : Aromatic ligand with electron-donating ethoxy (-OCH₂CH₃) and electron-withdrawing fluorine (-F) groups may moderate reactivity. Fluorine could deactivate the aromatic ring, reducing nucleophilicity compared to phenylmagnesium bromide.
Uranium Metallocene Bromides (e.g., (C₅Me₅)₂UBr₂)
Structural Contrast :
Electronic Effects :
- Uranium complexes exhibit redox activity due to f-orbitals, whereas magnesium’s s-block nature limits redox flexibility.
Key Research Findings and Data Gaps
- Ionic Conductivity : MgBr₂/DMSO electrolytes achieve 10⁻² S/cm , but the target compound’s conductivity is likely lower due to reduced ion mobility.
- Catalytic Potential: TSP-Mg-imi’s success in CO₂ conversion suggests organomagnesium complexes with tailored ligands could innovate catalysis .
- Data Gaps : Direct experimental data on the target compound’s synthesis, stability, and reactivity are absent in the provided evidence. Further studies are needed to quantify its thermodynamic and kinetic properties.
Biological Activity
Magnesium;1-ethoxy-2-fluorobenzene-5-ide;bromide is an organometallic compound that belongs to the class of Grignard reagents. These compounds are known for their significant reactivity, particularly in nucleophilic addition reactions. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the formula . It consists of a magnesium cation coordinated to an ethoxy group and a fluorobenzene moiety, making it a unique candidate for various chemical reactions.
Structural Representation
| Component | Formula |
|---|---|
| Ethoxy group | |
| Fluorobenzene moiety | |
| Bromide | |
| Magnesium cation |
Grignard reagents like this compound are strong nucleophiles and bases. They can react with various electrophiles, including carbonyl compounds, to form alcohols. The presence of the fluorine atom may influence the reactivity and selectivity in these reactions due to its electronegative nature.
Biological Activity
Research indicates that organomagnesium compounds exhibit various biological activities, including:
- Antimicrobial Activity : Some studies have shown that organomagnesium compounds can inhibit bacterial growth. For instance, phenylmagnesium bromide has been noted for its ability to react with biological substrates, potentially leading to antimicrobial effects .
- Anticancer Properties : Investigations into similar compounds have revealed potential anticancer activities. The mechanism often involves inducing apoptosis in cancer cells through interaction with cellular components .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various organomagnesium compounds against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibition zones compared to control groups .
- Anticancer Activity : Research conducted on a series of fluorinated organomagnesium compounds demonstrated that they could inhibit tumor growth in vitro. The study highlighted their ability to induce cell cycle arrest in cancer cell lines .
Toxicity and Safety
While magnesium-based organometallics have useful applications, they also pose toxicity risks. The bromide component can be harmful if ingested or inhaled, necessitating careful handling in laboratory settings. Safety data sheets should be consulted for appropriate handling procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
